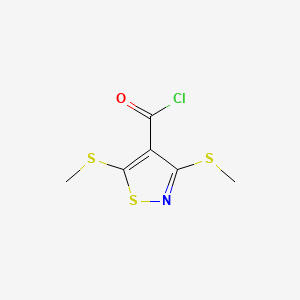

3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonyl chloride

Description

Properties

IUPAC Name |

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNOS3/c1-10-5-3(4(7)9)6(11-2)12-8-5/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTALKSXFRVNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonyl chloride typically involves the introduction of methylsulfanyl groups to a thiazole ring followed by the addition of a carbonyl chloride group. One common method involves the reaction of 3,5-dimethylthio-1,2-thiazole with thionyl chloride under controlled conditions to introduce the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

Reduction: The carbonyl chloride group can be reduced to a hydroxyl group.

Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Amides, esters, or thioesters.

Scientific Research Applications

3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Heterocyclic Core and Substituent Effects

The thiazole ring distinguishes this compound from triazine-based sulfonylurea herbicides (e.g., metsulfuron methyl ester) listed in . Sulfonylureas feature a 1,3,5-triazine core with sulfonylurea linkages, enabling herbicidal activity via acetolactate synthase inhibition .

Key Differences:

- Electron Density : Methylsulfanyl groups donate electron density via sulfur lone pairs, activating the thiazole ring toward electrophilic substitution. Triazine derivatives in sulfonylureas often bear electron-withdrawing groups (e.g., methoxy, trifluoroethoxy), enhancing herbicide potency .

- Reactivity : The acyl chloride group is more reactive than the sulfonylurea linkage, enabling rapid nucleophilic acyl substitution.

Functional Group Comparison with Dithiadiazolium Derivatives

describes 4-benzylsulfanyl[1,2,3,5]dithiadiazol-1-ylium chlorides, which share sulfanyl substituents but differ in heterocycle and charge. The dithiadiazolium ring is meso-ionic, with delocalized positive charge and a thiolate group, enabling unique redox behavior . By contrast, the target compound’s neutral thiazole ring and acyl chloride group prioritize electrophilicity over redox activity.

Key Differences:

- Heterocycle Stability : Dithiadiazolium derivatives exhibit meso-ionic stability, whereas the thiazole core is aromatic and less polarized.

- Substituent Impact : Benzylsulfanyl groups in provide steric bulk and π-conjugation, whereas methylsulfanyl groups in the target compound enhance solubility without significant steric hindrance.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility : The acyl chloride group facilitates rapid derivatization, analogous to sulfonylureas’ sulfonyl bridges but with distinct reactivity. Methylsulfanyl groups may stabilize transition states in coupling reactions .

- Stability Considerations : Unlike meso-ionic dithiadiazolium salts, the target compound’s neutral structure likely improves shelf stability but requires anhydrous handling due to acyl chloride hydrolysis .

Biological Activity

3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonyl chloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's structure consists of a thiazole ring substituted with methylsulfanyl groups and a carbonyl chloride functional group. This unique configuration contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. This compound has been studied for its effectiveness against various bacterial strains and fungi. In particular:

- Bacterial Inhibition : The compound demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : It also showed antifungal properties against Candida species, indicating its potential as a therapeutic agent in treating fungal infections.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notable findings include:

- Cell Viability Reduction : The compound exhibited cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest. Studies have shown that the compound can activate caspase pathways leading to programmed cell death in cancer cells.

Study on Anticancer Effects

In a recent study published in PMC, researchers synthesized several thiazole derivatives, including this compound. The study demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The study found that when combined with conventional antibiotics, it enhanced their effectiveness against resistant strains of Staphylococcus aureus.

Q & A

Q. What are the optimal synthetic routes for 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonyl chloride, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. A methodological approach includes:

- Reagent Selection : Use methylsulfanyl groups as nucleophiles in a thiazole ring formation. For example, refluxing precursors like 3,5-dichloro-1,2-thiazole-4-carbonyl chloride with sodium methylsulfanylthiolate in anhydrous THF at 60–80°C for 6–8 hours under nitrogen .

- Catalysis : Add glacial acetic acid (5–10 drops per 0.001 mol substrate) to enhance reaction rates and selectivity .

- Workup : Post-reaction, evaporate solvents under reduced pressure and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via TLC and confirm with NMR (¹H/¹³C) and FTIR (C=O stretch at ~1750 cm⁻¹) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify methylsulfanyl groups (δ ~2.5 ppm for S–CH₃ protons) and the carbonyl chloride moiety (δ ~160–170 ppm for C=O in ¹³C NMR) .

- FTIR : Confirm C=O (1750–1770 cm⁻¹), C–S (600–700 cm⁻¹), and S–Cl (500–550 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~242.0 for [M+H]⁺) .

- Elemental Analysis : Validate C, H, N, S, and Cl percentages (±0.3% deviation).

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the carbonyl chloride group influence the reactivity of the thiazole core?

Answer: The carbonyl chloride group increases electrophilicity at the 4-position, enabling nucleophilic substitution (e.g., with amines or alcohols). Mechanistic studies suggest:

- Kinetic Analysis : Monitor reaction rates under varying temperatures (25–60°C) to determine activation energy (Arrhenius plots).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electron density distribution and predict reactive sites .

- Competitive Reactions : Compare reactivity with analogs lacking the carbonyl chloride (e.g., 3,5-Bis(methylsulfanyl)-1,2-thiazole) to isolate electronic effects .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

- Cross-Validation : Compare NMR/IR data with synthesized analogs or computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- X-ray Crystallography : Resolve ambiguities in bond angles or substituent orientations (e.g., confirm thiazole ring planarity) .

- Isotopic Labeling : Use ³⁵S-labeled methylsulfanyl groups to track substitution patterns via MS/MS fragmentation .

Q. How can derivatives of this compound be designed for studying structure-activity relationships (SAR) in biological systems?

Answer:

- Derivatization : Replace the carbonyl chloride with amides (using primary amines) or esters (via alcoholysis) to modulate lipophilicity .

- Biological Assays : Test antimicrobial activity (e.g., MIC assays against S. aureus or E. coli) and correlate with substituent electronic profiles (Hammett σ constants) .

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict bioavailability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.